

# **Application Notes and Protocols for ACY-957 Treatment of Primary Hematopoietic Cells**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the treatment of primary hematopoietic cells with **ACY-957**, a selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2). The protocols outlined below are based on established methodologies for inducing fetal hemoglobin (HbF) in erythroid progenitors, a promising therapeutic strategy for sickle cell disease and  $\beta$ -thalassemia.[1][2][3]

### Introduction

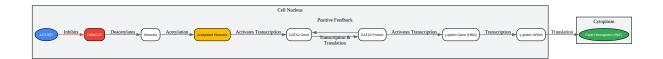
**ACY-957** is a potent and selective small molecule inhibitor of HDAC1 and HDAC2.[1][2] Inhibition of these enzymes in primary hematopoietic cells leads to an increase in histone acetylation, which is associated with a more open chromatin structure and altered gene expression.[1][2] Specifically, **ACY-957** treatment has been shown to upregulate the expression of the transcription factor GATA2.[1][3][4][5] This, in turn, leads to a dose- and time-dependent induction of γ-globin mRNA (HBG) and fetal hemoglobin (HbF) protein in cultured primary erythroid progenitors derived from both healthy individuals and sickle cell patients.[1][2][6]

### **Mechanism of Action**

ACY-957 selectively inhibits HDAC1 and HDAC2, leading to hyperacetylation of histones at specific gene loci.[1][2] This epigenetic modification results in a more accessible chromatin structure at the GATA2 gene regulatory regions.[1][4] The increased binding of GATA2 protein to its own regulatory regions creates a positive feedback loop, amplifying its expression.[1][3]



Elevated GATA2 levels then promote the transcription of the y-globin gene (HBG), leading to increased production of fetal hemoglobin.[1][2][5]



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Figure 1: ACY-957 Mechanism of Action in Hematopoietic Cells.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the activity of ACY-957.

Parameter	HDAC1	HDAC2	HDAC3
Biochemical IC50	7 nM	18 nM	1300 nM
Cellular HDAC2 IC50	-	304 nM	-
Table 1: ACY-957 Inhibitory Potency.[1]			
[7]			



Cell Type	Treatment	% HBG mRNA	Fold Increase in HbF+ Cells
Healthy Donor (CS1)	Vehicle	~10%	-
1 μM ACY-957 (Day 5)	35%	2-3 fold	
Healthy Donor (CS2)	Vehicle	~7%	-
1 μM ACY-957 (Day 5)	24%	~2 fold	
Sickle Cell Donor 1	Vehicle	12%	-
1 μM ACY-957 (Day 3- 5)	58%	Dose-dependent increase	
Table 2: Induction of Fetal Hemoglobin by ACY-957 in Primary Erythroid Cells.[1][2] [6]			

## **Experimental Protocols**

The following are detailed protocols for the treatment and analysis of primary hematopoietic cells with **ACY-957**.

## Protocol 1: Culture of Primary Human CD34+ Cells and ACY-957 Treatment

This protocol describes a two-phase culture system to differentiate CD34+ hematopoietic stem and progenitor cells into erythroid cells and subsequently treat them with **ACY-957**.

### Materials:

- Human CD34+ cells from bone marrow of healthy donors
- StemSpan™ SFEM (StemCell Technologies)
- CC100 cytokine cocktail (StemCell Technologies)



- Erythropoietin (EPO)
- Interleukin-3 (IL-3)
- KIT ligand (KITLG)
- Dexamethasone
- Beta-estradiol
- Penicillin-Streptomycin
- ACY-957 (dissolved in DMSO)
- Vehicle control (DMSO)

Procedure:

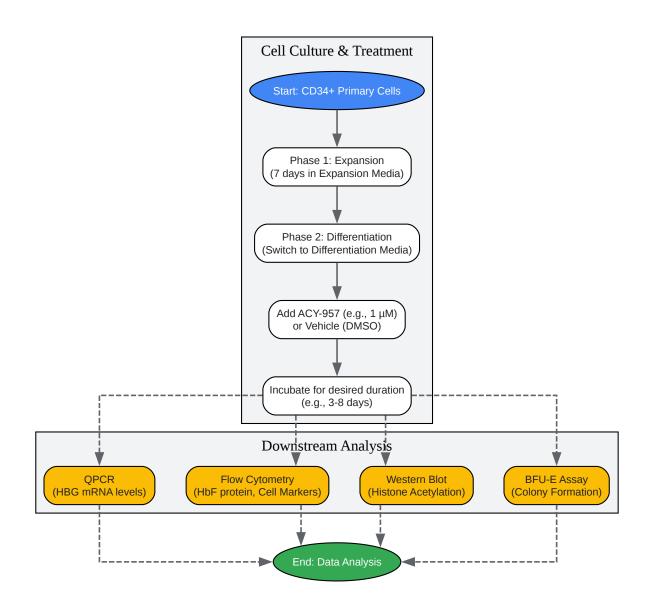
Phase 1: Expansion (7 days)

- Thaw and culture CD34+ cells in CS1 Expansion Media: StemSpan™ SFEM supplemented with CC100, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

Phase 2: Differentiation and Treatment (up to 8 days)

- After the expansion phase, switch the cells to CS1 Differentiation Media: StemSpan™ SFEM supplemented with 1 U/mL EPO, 5 ng/mL IL-3, 20 ng/mL KITLG, 2 μM dexamethasone, 1 μM beta-estradiol, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Add ACY-957 to the desired final concentration (e.g., 1 μM) or an equivalent volume of DMSO for the vehicle control.
- Culture the cells for the desired period (e.g., 3-8 days), depending on the downstream analysis. For time-course experiments, harvest cells at different time points.





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**Figure 2:** Experimental Workflow for **ACY-957** Treatment.

# Protocol 2: Analysis of Fetal Hemoglobin (HbF) Induction by Flow Cytometry



### Materials:

- Treated and control cells from Protocol 1
- Phosphate-buffered saline (PBS)
- Fixation/Permeabilization solution
- Fluorescently conjugated anti-HbF antibody
- Flow cytometer

#### Procedure:

- Harvest cells at the desired time point (e.g., day 5 of differentiation).
- · Wash the cells with PBS.
- Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
- Stain the cells with a fluorescently conjugated anti-HbF antibody.
- Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity (MFI).

# Protocol 3: Analysis of Globin mRNA Expression by QPCR

#### Materials:

- Treated and control cells from Protocol 1
- RNA isolation kit (e.g., RNeasy Micro Kit, Qiagen)
- On-column DNase digestion kit
- · cDNA synthesis kit



- QPCR primers for β-like globins (HBG, HBB, HBD, HBE) and a housekeeping gene (e.g., ACTB)
- QPCR master mix
- Real-time PCR system

#### Procedure:

- Harvest cells at the desired time point (e.g., day 5 of differentiation).
- Isolate total RNA using an RNA isolation kit, including an on-column DNase digestion step.
- Synthesize cDNA from the isolated RNA.
- Perform QPCR using primers for the different β-like globin genes and a housekeeping gene for normalization.
- Calculate the relative expression of each globin mRNA and the percentage of HBG mRNA relative to the total β-like globin mRNA.

### **Protocol 4: Western Blot for Histone Acetylation**

### Materials:

- Treated and control cells from Protocol 1
- Histone extraction kit (e.g., EpiQuick Total Histone Extraction kit, Epigentek)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against specific histone acetylation marks (e.g., H3K9/14ac, H3K56ac)
   and total histone H3 or H4 for loading control



- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Culture cells in the presence of varying concentrations of ACY-957 for a shorter duration (e.g., 24 hours).[2]
- Isolate histones from the cells using a histone extraction kit.
- Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and probe with primary antibodies against the histone acetylation marks of interest and a total histone control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative abundance of each acetylation mark.

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